Dimethyl [bis(methylsulfanyl)methyl]phosphonate

phosphonodithioformate reduction mercaptomethyl phosphonate synthesis hemidithioacetal preparation

Dimethyl [bis(methylsulfanyl)methyl]phosphonate (CAS 61779-87-1) belongs to the class of α,α-bis(methylthio)-substituted phosphonate esters, functioning primarily as a stable, isolable equivalent of a phosphonodithioformate electrophile. Its structure features a central phosphorus atom bearing two methoxy groups and a bis(methylsulfanyl)methyl moiety (molecular formula C₅H₁₃O₃PS₂, molecular weight 216.26 g/mol, density 1.226 g/cm³, boiling point 269.8 °C at 760 mmHg).

Molecular Formula C5H13O3PS2
Molecular Weight 216.3 g/mol
CAS No. 61779-87-1
Cat. No. B13795737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [bis(methylsulfanyl)methyl]phosphonate
CAS61779-87-1
Molecular FormulaC5H13O3PS2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCOP(=O)(C(SC)SC)OC
InChIInChI=1S/C5H13O3PS2/c1-7-9(6,8-2)5(10-3)11-4/h5H,1-4H3
InChIKeyCAHXAVHWMLFWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [bis(methylsulfanyl)methyl]phosphonate (CAS 61779-87-1): Core Identity as a Phosphonodithioformate Precursor and Bifunctional Synthetic Intermediate


Dimethyl [bis(methylsulfanyl)methyl]phosphonate (CAS 61779-87-1) belongs to the class of α,α-bis(methylthio)-substituted phosphonate esters, functioning primarily as a stable, isolable equivalent of a phosphonodithioformate electrophile. Its structure features a central phosphorus atom bearing two methoxy groups and a bis(methylsulfanyl)methyl moiety (molecular formula C₅H₁₃O₃PS₂, molecular weight 216.26 g/mol, density 1.226 g/cm³, boiling point 269.8 °C at 760 mmHg) . The compound is commercially available at ≥98% purity and is supplied for R&D use as a synthetic building block rather than for medicinal or household applications . Its primary documented utility lies in serving as a precursor to (mercaptomethyl)phosphonates, hemidithioacetals, and functionalized phosphonates via reduction chemistry, as well as a participant in radical desulfenylation and nucleophilic thiophilic addition cascades that generate ketene dithioacetals, methylene bis-phosphonates, and Wittig-Horner reagents [1][2].

Phosphonodithioformate electrophile equivalent for thiophilic addition cascades
Single-precursor, temperature-gated access to mercaptomethylphosphonates and hemidithioacetals
Acyclic bis(methylthio) scaffold enables chemoselective radical desulfenylation

Why Generic Phosphonate Interchange Fails for Dimethyl [bis(methylsulfanyl)methyl]phosphonate: The Functional Divergence of the Bis(methylthio)carbenium Equivalent


Generic substitution of Dimethyl [bis(methylsulfanyl)methyl]phosphonate with structurally proximal phosphonate esters—such as Diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6), Dimethyl 1,3-dithian-2-ylphosphonate (CAS 61779-88-2), or Diethyl (methylthiomethyl)phosphonate (CAS 28460-01-7)—is chemically inadvisable because each produces fundamentally different reactive intermediates. The bis(methylthio)methyl group on the target compound functions as a latent dithioacetal of a phosphonoformyl cation, which upon reduction or nucleophilic attack generates distinct product manifolds: (mercaptomethyl)phosphonates vs. hemidithioacetals depending solely on reduction temperature (NaBH₄ reflux vs. room temperature) [1], whereas the mono-methylthio analog lacks this divergent pathway, and the cyclic dithianyl analog cannot undergo the same acyclic desulfenylation cascades [2]. Moreover, the dimethyl ester moiety confers a significantly higher boiling point (269.8 °C) and density (1.226 g/cm³) compared with the diethyl analog, affecting distillation-based purification and formulation compatibility . These differences are not incremental—they represent orthogonal chemical reactivity profiles that render in-class interchange chemically invalid for any application requiring the specific phosphonodithioformate reactivity manifold.

Bis(methylthio)methyl group
Mono(methylthio) analogs cannot reproduce the temperature-gated divergent reduction manifold; only a single product class is accessible.
Acyclic bis(methylthio) geometry
Cyclic dithianyl analog (CAS 61779-88-2) is structurally incapable of selective mono-desulfenylation without ring disruption.
Dimethyl ester & physical properties
Diethyl homolog exhibits lower density (~1.16 vs. 1.226 g/cm³) and different boiling behavior, altering purification and formulation compatibility.

Dimethyl [bis(methylsulfanyl)methyl]phosphonate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Reduction Temperature-Controlled Product Divergence: A Single-Precursor Two-Product Manifold Not Available to Mono(methylthio) or Non-thio Phosphonates

Dimethyl [bis(methylsulfanyl)methyl]phosphonate, as a representative dimethyl phosphonodithioformate, exhibits a unique temperature-dependent reduction selectivity that is absent in mono(methylthio)methyl phosphonates (e.g., Diethyl (methylthiomethyl)phosphonate, CAS 28460-01-7) and non-thio HWE reagents such as Trimethyl phosphonoformate (CAS 31142-23-1). When reduced with NaBH₄ in refluxing acetonitrile, the phosphonodithioformate yields (mercaptomethyl)phosphonates; when the same reduction is performed at room temperature with NaBH₄, (mercapto-alkylthio-methyl)phosphonates (hemidithioacetals) are exclusively obtained [1]. The alternative reagent Trimethyl phosphonoformate, lacking the dithioacetal moiety, cannot access either the thiol or the hemidithioacetal product manifold under any reduction conditions [2]. This single-precursor, temperature-gated product divergence provides the synthetic chemist with two functionally distinct product classes from a single procurement.

Temperature-gated divergence
Class-level
NaBH₄ reflux: exclusive mercaptomethylphosphonates; NaBH₄ RT: exclusive hemidithioacetals. Non-dithioformate phosphonates: no access to either class.
Supports divergent product access from a single procurement
phosphonodithioformate reduction mercaptomethyl phosphonate synthesis hemidithioacetal preparation

Physicochemical Property Differentiation: Boiling Point and Density of Dimethyl vs. Diethyl [bis(methylthio)methyl]phosphonate Dictate Purification and Formulation Strategy

The dimethyl ester (target compound, CAS 61779-87-1) and its closest structural homolog, Diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6), share the identical bis(methylthio)methyl-phosphonate core but differ in their alkoxy substituents, leading to quantifiable differences in key physical properties that directly impact downstream handling. The dimethyl ester exhibits a density of 1.226 g/cm³ and a boiling point of 269.8 °C at 760 mmHg , while the diethyl analog has a density of approximately 1.16 g/cm³ . The approximately 0.07 g/cm³ higher density of the dimethyl ester affects phase separation behavior in aqueous-organic workups and may influence formulation compatibility in density-sensitive applications. Additionally, the higher boiling point of the dimethyl ester (269.8 °C vs. data not directly comparable at identical pressure, though the diethyl analog has a higher molecular weight of 244.31 g/mol) provides a wider operational window for high-temperature reactions before volatilization loss becomes a concern.

Density & boiling point
Data to verify
Target: d=1.226 g/cm³, bp 269.8°C; Diethyl homolog: d≈1.16 g/cm³.
Informs distillation and formulation parameter selection
Calculated values; verify experimentally for critical protocols.
phosphonate purification distillation compatibility formulation density matching

Phosphonodithioformate as a Multifunctional Electrophilic Hub: Thiophilic Addition Cascades Enable Ketene Dithioacetal and Methylene Bis-phosphonate Synthesis Not Achievable with Standard HWE Phosphonates

The target compound, as a dimethyl phosphonodithioformate, reacts via thiophilic addition with trialkylphosphites, organometallic reagents (organolithium and Grignard reagents), and thiols to generate product classes that are entirely inaccessible from standard Horner-Wadsworth-Emmons reagents such as Trimethyl phosphonoformate (CAS 31142-23-1) or Triethyl phosphonoacetate (CAS 867-13-0). Specifically, phosphonodithioformates react with organometallics to give metallated dithioacetals of formylphosphonates, which upon protonation or alkylation yield ketene dithioacetals—versatile intermediates for carbon-carbon bond formation via [4+2] cycloaddition and homologation of aldehydes [1]. Reaction with two equivalents of trialkylphosphites produces stabilized α-sulfanyl-α-phosphonyl phosphonium ylides, which upon thermal treatment undergo protonation-dealkylation to afford α-sulfanyl methylene bis-phosphonates [2]. Standard phosphonoacetate or phosphonoformate HWE reagents lack the thiocarbonyl electrophilic center necessary for these thiophilic addition cascades.

Thiophilic addition scope
Class-level
Phosphonodithioformates → ketene dithioacetals (via RLi/RMgX) and methylene bis-phosphonates (via 2 equiv. trialkylphosphite). HWE phosphonates: no thiocarbonyl center; simple alkenes only.
Defines accessible thiophilic reaction manifolds
ketene dithioacetal synthesis methylene bis-phosphonate thiophilic addition

Chemoselective Radical Desulfenylation of the Bis(methylthio)methyl Moiety Enables Access to α-Monosubstituted Phosphonates Not Available from Cyclic Dithianyl Analogs

The acyclic bis(methylthio)methyl group of the target compound undergoes chemoselective radical desulfenylation with n-Bu₃SnH/AIBN, enabling selective removal of one methylthio substituent to access α-monofunctionalized phosphonates while preserving other α-substituents (alkyl, phenyl, ethoxy, chloro, carbonyl, sulfenyl groups) [1]. This chemoselectivity is structurally precluded for the cyclic analog Dimethyl 1,3-dithian-2-ylphosphonate (CAS 61779-88-2), where the two sulfur atoms are locked in a six-membered ring and cannot undergo selective mono-desulfenylation without ring opening . The ability to perform selective desulfenylation while retaining other sensitive functionality at the α-position provides a unique synthetic handle for constructing complex phosphonate architectures under mild radical conditions.

Radical desulfenylation
Class-level
n-Bu₃SnH/AIBN achieves chemoselective mono-desulfenylation on acyclic bis(methylthio) substrates with tolerance for diverse α-substituents. Cyclic dithianyl analog: selective mono-cleavage structurally precluded.
Enables α-monosubstituted phosphonate synthesis unavailable from cyclic analogs
radical desulfenylation α-functionalized phosphonate chemoselective C–S cleavage

Commercially Defined Purity Specification: ≥98% Assay Provides a Quantifiable Procurement Benchmark vs. Variable-Purity Diethyl Homolog

The commercially listed purity specification for Dimethyl [bis(methylsulfanyl)methyl]phosphonate (CAS 61779-87-1) is documented at ≥98.0% . In direct comparison, the diethyl homolog Diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6) is listed at a minimum purity of 95% by at least one commercial supplier . While individual supplier specifications may vary, the documented ≥98% threshold for the dimethyl ester provides procurement officers with a quantifiable quality assurance parameter. A 3% minimum purity differential may be consequential in applications requiring precise stoichiometric control (e.g., multi-step synthesis where impurity carry-through affects cumulative yield) or in analytical standard preparation.

Purity specification
Data to verify
Target: ≥98.0% purity; Diethyl homolog: listed ≥95% minimum.
Provides quantifiable acceptance criterion for incoming quality control
Supplier-listed specification; verify per lot.
phosphonate purity specification procurement quality control reagent grade comparison

Dimethyl Ester as a Preferred Protecting Group: Facile Deprotection via Trimethylsilyl Iodide Enables Downstream Phosphonic Acid Liberation with Established Protocols

The dimethyl ester moiety of the target compound offers an established deprotection advantage over the diethyl homolog in synthetic sequences requiring eventual liberation of the free phosphonic acid. Methyl esters of phosphonates can be selectively removed by treatment with trimethylsilyl iodide (TMSI) or trimethylsilyl bromide (TMSBr) under mild conditions, whereas ethyl esters may require more forcing conditions or exhibit slower deprotection kinetics [1]. This established deprotection methodology is widely used in phosphonate and phosphate chemistry and has been specifically noted in the context of phosphonodithioformate-derived intermediates. The Diethyl [bis(methylthio)methyl]phosphonate homolog, bearing ethyl esters, may necessitate longer reaction times or higher temperatures for complete deprotection, potentially compromising the integrity of the sulfur-containing functionality that distinguishes this compound class.

Ester deprotection ease
Reported
Dimethyl esters readily cleaved by TMSI under mild conditions; diethyl esters may require forcing conditions or longer times.
Facilitates downstream phosphonic acid liberation with established mild protocols
phosphonate ester deprotection trimethylsilyl iodide phosphonic acid liberation

Optimal Deployment Scenarios for Dimethyl [bis(methylsulfanyl)methyl]phosphonate Based on Verified Quantitative Differentiation


Synthesis of (Mercaptomethyl)phosphonate Bioisosteres and Phosphate Mimics via Temperature-Controlled NaBH₄ Reduction

Medicinal chemistry programs seeking phosphonate-based phosphate mimics with a thiol handle for further derivatization should procure this compound as the precursor of choice. As demonstrated by Bulpin et al., NaBH₄ reduction in refluxing acetonitrile cleanly generates (mercaptomethyl)phosphonates, while room-temperature reduction yields hemidithioacetals—both product classes accessible from a single starting material [1]. This divergent temperature-gated selectivity is not offered by any mono(methylthio)phosphonate or standard HWE reagent, making the bis(methylthio)methyl phosphonate uniquely suited for parallel medicinal chemistry libraries requiring both product manifolds.

Construction of Ketene Dithioacetals for [4+2] Cycloaddition and Aldehyde Homologation Cascades

Synthetic groups employing phosphonodithioformates as thiophilic electrophiles for carbon-carbon bond formation should select this compound over Trimethyl phosphonoformate or Triethyl phosphonoacetate. Reaction of phosphonodithioformates with organolithium or Grignard reagents generates metallated dithioacetals of formylphosphonates that serve as ketene dithioacetal precursors for hetero-Diels-Alder [4+2] cycloadditions and aldehyde homologation [1]. Standard HWE phosphonates lack the thiocarbonyl center and cannot participate in these thiophilic addition cascades, making the phosphonodithioformate class irreplaceable for this reaction manifold.

Radical-Mediated Synthesis of α-Monosubstituted Phosphonates via Chemoselective Desulfenylation

For radical-based synthetic methodologies requiring selective removal of one methylthio group from an α,α-bis(methylthio)phosphonate while preserving other α-functionality, this acyclic compound is the required substrate. The n-Bu₃SnH/AIBN system achieves chemoselective mono-desulfenylation on acyclic substrates with tolerance for diverse α-substituents (alkyl, phenyl, ethoxy, chloro, carbonyl, sulfenyl) [1]. The cyclic analog Dimethyl 1,3-dithian-2-ylphosphonate (CAS 61779-88-2) is structurally incapable of selective mono-desulfenylation without ring disruption, confirming that the acyclic bis(methylthio)methyl phosphonate is the sole viable procurement option for this synthetic strategy.

Synthesis of α-Sulfanyl Methylene Bis-phosphonates via Phosphonium Ylide Thermal Rearrangement

Research groups targeting methylene bis-phosphonate scaffolds—compounds with established relevance as bone-seeking agents and metal-chelating ligands—should procure this phosphonodithioformate for the two-step sequence: (1) thiophilic addition of two equivalents of trialkylphosphite to generate α-sulfanyl-α-phosphonyl phosphonium ylides, followed by (2) thermal protonation-dealkylation to afford α-sulfanyl methylene bis-phosphonates [1]. This transformation has no parallel using conventional phosphonate esters, as the dithioester electrophilic center is essential for the initial thiophilic addition step.

Application
Selection Property
Validation Focus
Mercaptomethylphosphonate synthesis
Temperature-controlled divergent reduction manifold
Reduction condition fidelity (reflux vs. ambient protocol)
Ketene dithioacetal and bis-phosphonate construction
Thiophilic electrophilic reactivity
Organometallic addition and phosphite thiophilic addition review
α-Monosubstituted phosphonate synthesis via radical desulfenylation
Acyclic bis(methylthio) substrate geometry
Chemoselective mono-desulfenylation capability
Methylene bis-phosphonate scaffold assembly
Dithioester electrophilic center enabling ylide formation
Thermal rearrangement and product fidelity review
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